molecular formula C14H18BClF2O3 B14061571 2-[5-Chloro-4-(difluoromethyl)-2-methoxy-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[5-Chloro-4-(difluoromethyl)-2-methoxy-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14061571
M. Wt: 318.55 g/mol
InChI Key: KXTMDNONXVEGFT-UHFFFAOYSA-N
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Description

2-(4-chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a chlorinated and fluorinated phenyl group. The presence of both chlorine and fluorine atoms in the phenyl ring imparts distinct reactivity and stability to the compound.

Preparation Methods

The synthesis of 2-(4-chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-(difluoromethyl)-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

4-chloro-3-(difluoromethyl)-2-fluorophenylboronic acid+pinacol2-(4-chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane\text{4-chloro-3-(difluoromethyl)-2-fluorophenylboronic acid} + \text{pinacol} \rightarrow \text{2-(4-chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane} 4-chloro-3-(difluoromethyl)-2-fluorophenylboronic acid+pinacol→2-(4-chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(4-chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boron atom reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.

    Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borate esters using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction Reactions: The compound can be reduced to form the corresponding borane derivatives using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic acids, and borate esters.

Scientific Research Applications

2-(4-chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups while imparting unique reactivity.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. The presence of chlorine and fluorine atoms in the phenyl ring can influence the electronic properties of the compound, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar compounds to 2-(4-chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

    4-chloro-3-(difluoromethyl)-2-fluorophenylboronic acid: This compound is a precursor in the synthesis of the dioxaborolane derivative and shares similar reactivity.

    4-chloro-3-(difluoromethyl)-2-fluorophenylboronate esters: These esters are formed through the oxidation of the dioxaborolane compound and have applications in organic synthesis.

    Other halogenated phenylboronic acids: Compounds such as 4-bromo-3-(difluoromethyl)-2-fluorophenylboronic acid exhibit similar reactivity and are used in similar applications.

The uniqueness of 2-(4-chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of chlorine and fluorine substituents, which impart distinct electronic properties and reactivity compared to other boronic acid derivatives.

Properties

Molecular Formula

C14H18BClF2O3

Molecular Weight

318.55 g/mol

IUPAC Name

2-[5-chloro-4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BClF2O3/c1-13(2)14(3,4)21-15(20-13)9-7-10(16)8(12(17)18)6-11(9)19-5/h6-7,12H,1-5H3

InChI Key

KXTMDNONXVEGFT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)C(F)F)Cl

Origin of Product

United States

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